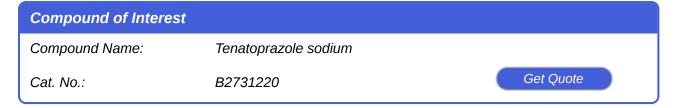


Chemical structure and properties of Tenatoprazole sodium salt

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An In-depth Technical Guide to Tenatoprazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Tenatoprazole sodium** salt, a long-acting proton pump inhibitor (PPI).

Chemical Structure and Physicochemical Properties

Tenatoprazole is an imidazopyridine-based proton pump inhibitor.[1] The sodium salt form enhances its bioavailability.[2][3]

Table 1: Chemical Identifiers of Tenatoprazole Sodium Salt



Identifier	Value
IUPAC Name	sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide[2]
Molecular Formula	C16H17N4NaO3S[2]
Molecular Weight	368.39 g/mol [4][5]
CAS Number	335299-59-7[4][5]
Canonical SMILES	CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N -]2)N=C(C=C3)OC.[Na+][2]
InChI Key	FEOTUYWTBYAGEV-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties of Tenatoprazole

Property	Value	Source
рКа	≈ 4.1	[2]
logP	≈ 2.7	[2]
Solubility	Sparingly soluble in neutral aqueous media; readily dissolves in organic solvents like methanol and DMSO.[2][6]	
Stability	Rapidly degrades in acidic conditions (t ₁ / ₂ < 3 min at pH 1.2).[2] Extensive degradation also found in neutral and oxidative conditions.[7]	_

Mechanism of Action

Tenatoprazole is a prodrug that, like other PPIs, irreversibly inhibits the gastric H^+/K^+ -ATPase (proton pump) in parietal cells.[8]



- Activation: In the acidic environment of the parietal cell's secretory canaliculus,
 Tenatoprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide or sulfenic acid derivative.[2][3]
- Covalent Binding: The active species forms a covalent disulfide bond with cysteine residues
 on the luminal surface of the H+/K+-ATPase.[2][6] Specifically, Tenatoprazole binds to
 Cys813 and Cys822 in the fifth and sixth transmembrane segments of the enzyme's alphasubunit.[3][6]
- Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[8]

Tenatoprazole has a longer plasma half-life (around 7.7 hours) compared to other PPIs, which contributes to a prolonged duration of acid suppression.[2][8]

Mechanism of action for Tenatoprazole as a proton pump inhibitor.

Biological Activity

Tenatoprazole effectively inhibits the H+/K+-ATPase, with a potency comparable to omeprazole.[4]

Table 3: In Vitro Inhibitory Activity

Target	Assay	IC50 Value	Source
Hog gastric H+/K+- ATPase	Enzyme Activity	6.2 μΜ	[1][4]
Proton Transport	Proton Flux	3.2 μΜ	[6][9]
Mouse Ido2 (in HEK293T cells)	Kynurenine Formation	1.8 μΜ	[1][9]
Mouse Ido1 (in HEK293T cells)	Kynurenine Formation	> 100 μM	[9]

Experimental Protocols



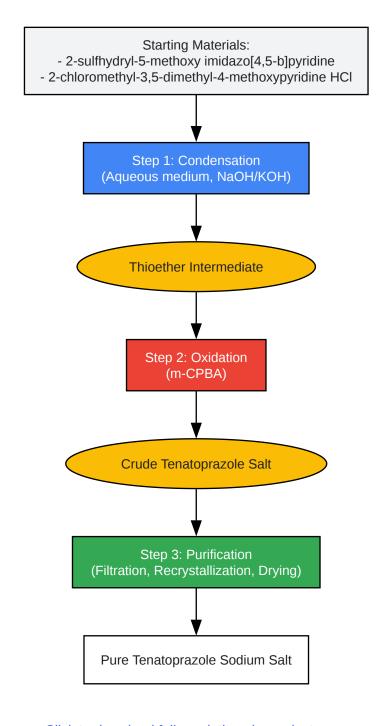
Synthesis of Tenatoprazole

The synthesis of Tenatoprazole typically involves a two-step process: condensation followed by oxidation.[2][10]

Methodology:

- Condensation Reaction: 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine is condensed with 2chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[2][10]
 - Solvent: Aqueous medium or a mix of ethanol and chloroform.[2]
 - Base: An inorganic alkali such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.[2][10]
 - Product: This step yields the thioether intermediate, 2-[2-(3,5-dimethyl)-4-methoxy pyridine methyl sulphide-5-methoxy]imidazo[4,5-b] pyridine.[10]
- Oxidation: The resulting thioether intermediate is oxidized to form the sulfoxide,
 Tenatoprazole.
 - Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used.[2][10]
- Purification: The final product, Tenatoprazole salt, is purified through filtration, recrystallization (e.g., using dimethylformamide and ethyl acetate), and drying.[2][11]





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General workflow for the synthesis of **Tenatoprazole sodium** salt.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay determines the potency (IC₅₀) of Tenatoprazole against the proton pump.[4][12]

Methodology:



- Enzyme Preparation: Gastric H⁺/K⁺-ATPase is isolated from sources like hog gastric microsomes.[12] The enzyme suspension (e.g., 20 mg/mL) is prepared.
- Acid Activation: The Tenatoprazole prodrug is pre-incubated in an acidic medium (e.g., pH <
 4.0) to facilitate its conversion to the active sulfenamide form.[12]
- Incubation: The enzyme suspension is incubated at 37°C in a buffered solution (e.g., 5 mM Pipes/Tris, 2 mM MgCl₂, 150 mM KCl) containing a fluorescent pH indicator like acridine orange.[4]
- Inhibition Assay: Varying concentrations of activated Tenatoprazole are added to the enzyme vesicles.
- Activity Measurement: ATP is added to initiate proton pumping, which is measured by the
 quenching of acridine orange fluorescence (excitation at 490 nm, emission at 530 nm).[4]
 The rate of inhibition is calculated relative to a control sample without the drug.

Analytical Method: RP-HPLC

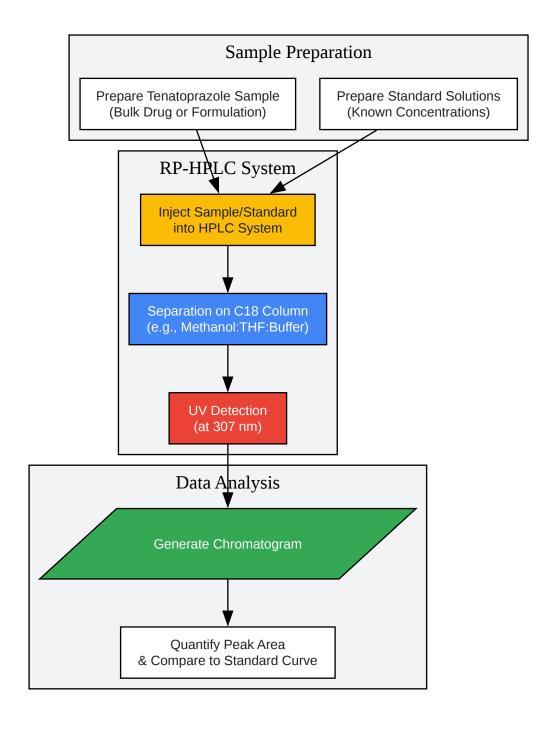
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the quantification of Tenatoprazole in bulk drug and formulations.[7][13][14]

Methodology:

- Chromatographic Conditions:
 - Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 μm particle size) or similar.
 - Mobile Phase: A mixture of an organic solvent and buffer, such as methanol:THF:acetate buffer (68:12:20 v/v) with pH adjusted to 6.0.[7] Another example is acetonitrile and 5 mM potassium phosphate buffer (pH 7.3) (25:75, v/v).[14]
 - Flow Rate: Typically 1.0 mL/min.[7][13]
 - Column Temperature: Maintained at 45°C.[7]
- Detection: UV detector set at a wavelength of 307 nm or 302 nm.[7][13][14]



• Quantification: The concentration of Tenatoprazole is determined by comparing the peak area of the sample to a standard curve generated from known concentrations. The method is validated for specificity, linearity, accuracy, and precision.[7]



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Workflow for RP-HPLC analysis of Tenatoprazole.



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